molecular formula C16H22O2 B6158303 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 126070-22-2

3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Numéro de catalogue B6158303
Numéro CAS: 126070-22-2
Poids moléculaire: 246.3
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid” is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. It has a molecular weight of 350.46 . The compound is solid at room temperature and is stored under an inert atmosphere .


Molecular Structure Analysis

The InChI code for the compound is 1S/C23H26O3/c1-14-12-18-19 (23 (4,5)11-10-22 (18,2)3)13-17 (14)20 (24)15-6-8-16 (9-7-15)21 (25)26/h6-9,12-13H,10-11H2,1-5H3, (H,25,26) . This code provides a detailed description of the molecular structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature and is stored under an inert atmosphere . It has a molecular weight of 350.46 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.

Applications De Recherche Scientifique

Synthesis and Imaging Applications

PMTCA has been utilized in the synthesis of carbon-11 labeled compounds for positron emission tomography (PET) imaging. Shibahara et al. (2017) synthesized a retinoid X receptor (RXR) partial agonist labeled with carbon-11 for PET imaging to investigate its brain uptake and biodistribution, suggesting its potential for CNS disease treatment research (Shibahara et al., 2017).

Anti-inflammatory and Immunomodulatory Effects

Gurkan et al. (2011) explored the synthesis of novel tetrahydronaphthalene derivatives and evaluated their effects on macrophage proliferation and nitric oxide production, indicating potential anti-inflammatory applications (Gurkan et al., 2011).

Therapeutic Potential and Mechanism of Action Studies

Research by Heck et al. (2016) involved the synthesis and biological evaluation of RXR-selective agonists, including analogues of PMTCA, assessing their therapeutic potential for conditions like cutaneous T-cell lymphoma (CTCL) and highlighting the compounds' selective RXR activation (Heck et al., 2016).

Chemical Synthesis Building Blocks

Büttner et al. (2007) demonstrated PMTCA's utility in synthesizing silicon-based drugs, showcasing its role as a building block for biologically active compounds and offering an alternative synthesis pathway for retinoid agonists (Büttner et al., 2007).

Ligand Screening and Drug Discovery

A study by Yamada et al. (2019) introduced a fluorescent RXR agonist derived from PMTCA for ligand screening, facilitating the identification of potential therapeutic compounds with reduced teratogenicity and adverse effects, indicating advances in drug discovery methodologies (Yamada et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3,4,5-tetramethyl-1,4-cyclohexadiene", "2-bromo-1,1,2-trimethylcyclopentane", "Sodium hydride", "Carbon dioxide", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 2,3,4,5-tetramethyl-1,4-cyclohexadiene is reacted with 2-bromo-1,1,2-trimethylcyclopentane in the presence of sodium hydride to form 3-bromo-3,5,5,8,8-pentamethyl-1,4,5,6,7,8-hexahydronaphthalene.", "Step 2: The bromine atom in the intermediate product is replaced with a carboxyl group by reacting with carbon dioxide in the presence of sodium hydroxide to form 3-carboxy-3,5,5,8,8-pentamethyl-1,4,5,6,7,8-hexahydronaphthalene.", "Step 3: The carboxylic acid group is then converted to an acid chloride by reacting with thionyl chloride in the presence of pyridine to form 3-chloro-3,5,5,8,8-pentamethyl-1,4,5,6,7,8-hexahydronaphthalene.", "Step 4: The acid chloride is then reacted with sodium bicarbonate in the presence of ethyl acetate to form 3-carboxy-3,5,5,8,8-pentamethyl-1,4,5,6,7,8-hexahydronaphthalene.", "Step 5: The final product is obtained by reacting the carboxylic acid with methanol in the presence of hydrochloric acid and diethyl ether to form 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid." ] }

Numéro CAS

126070-22-2

Formule moléculaire

C16H22O2

Poids moléculaire

246.3

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.